7-(4-((4-((3-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-5-methylpyrimidin-2-yl)amino)-2-fluorophenoxy)-N-hydroxyheptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 30, identified by the PubMed ID 37057760, is a synthetic organic compound that functions as a dual inhibitor of Janus kinase 2 (JAK2) and histone deacetylases (HDACs) . This compound has shown promising in vitro and in vivo activities, making it a potential candidate for the treatment of both hematologic and solid cancers .
準備方法
The synthesis of compound 30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically outlined in specialized chemical literature and patents . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
化学反応の分析
Compound 30 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Compound 30 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of JAK2 and HDACs . In biology and medicine, it has shown potential in treating hematologic and solid cancers by inhibiting key pathways involved in cancer cell proliferation and survival . Additionally, it is being explored for its potential use in other diseases where JAK2 and HDACs play a critical role .
作用機序
The mechanism of action of compound 30 involves the inhibition of JAK2 and HDACs . By inhibiting JAK2, it interferes with the signaling pathways that promote cancer cell growth and survival. The inhibition of HDACs leads to changes in gene expression that can induce cancer cell death . These combined effects make compound 30 a potent anti-cancer agent.
類似化合物との比較
Compound 30 is unique in its dual inhibition of JAK2 and HDACs . Similar compounds include other JAK2 inhibitors and HDAC inhibitors, but compound 30’s ability to target both pathways simultaneously sets it apart . This dual inhibition may provide a more effective treatment option for certain cancers compared to compounds that target only one pathway.
特性
分子式 |
C28H37FN6O5S |
---|---|
分子量 |
588.7 g/mol |
IUPAC名 |
7-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]-2-fluorophenoxy]-N-hydroxyheptanamide |
InChI |
InChI=1S/C28H37FN6O5S/c1-19-18-30-27(33-26(19)31-20-10-9-11-22(16-20)41(38,39)35-28(2,3)4)32-21-13-14-24(23(29)17-21)40-15-8-6-5-7-12-25(36)34-37/h9-11,13-14,16-18,35,37H,5-8,12,15H2,1-4H3,(H,34,36)(H2,30,31,32,33) |
InChIキー |
XQYXAGOVMRYFIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC(=C(C=C3)OCCCCCCC(=O)NO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。